

Application Note: Quantification of Ketodarolutamide in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	Ketodarolutamide	
Cat. No.:	B1139456	Get Quote

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **ketodarolutamide**, the primary active metabolite of darolutamide, in human plasma. The protocol utilizes a simple protein precipitation extraction procedure and a stable isotopically labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of darolutamide and its active metabolite.

Introduction

Darolutamide is a next-generation androgen receptor signaling inhibitor approved for the treatment of prostate cancer.[1] It is extensively metabolized to various compounds, with **ketodarolutamide** (ORM-15341) being the major and pharmacologically active metabolite.[1] [2] In fact, plasma concentrations of **ketodarolutamide** have been observed to be higher than those of the parent drug, darolutamide.[3][4] Therefore, a reliable bioanalytical method for the accurate quantification of **ketodarolutamide** is essential for pharmacokinetic assessments and clinical monitoring. This application note presents a detailed protocol for the simultaneous quantification of darolutamide and **ketodarolutamide** in plasma using LC-MS/MS.



ExperimentalMaterials and Reagents

- Ketodarolutamide and Darolutamide reference standards
- Darolutamide-d3 (or other suitable stable isotope-labeled internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
- Analytical Column: Waters Atlantis C18 column (or equivalent)

Standard Solutions

Stock solutions of **ketodarolutamide**, darolutamide, and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

Protocols Sample Preparation

A protein precipitation method is employed for the extraction of analytes from plasma.

• Allow plasma samples, calibration standards, and QCs to thaw at room temperature.



- · Vortex the samples to ensure homogeneity.
- To 50 μ L of plasma sample, add 10 μ L of the internal standard working solution.
- · Vortex briefly.
- Add 150 μL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below. A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The analytes are quantified using Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS Parameters



Parameter	Value	
LC System		
Column	Atlantis C18, 2.1 x 50 mm, 3 μm	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetononitrile	
Flow Rate	0.5 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	
Gradient Program		
Time (min)	%B	
0.00	30	
1.50	95	
2.00	95	
2.10	30	
3.00	30	
MS System		
Ionization Mode	ESI Positive	
Curtain Gas	35 psi	
Collision Gas	Medium	
IonSpray Voltage	5500 V	
Temperature	550°C	
Ion Source Gas 1	55 psi	
Ion Source Gas 2	60 psi	



Table 2: MRM Transitions and Compound-Dependent

Parameters

Compo und	Q1 Mass (m/z)	Q3 Mass (m/z)	Dwell Time (ms)	Declust ering Potentia I (V)	Entranc e Potentia I (V)	Collisio n Energy (V)	Collisio n Cell Exit Potentia I (V)
Ketodarol utamide	397.1	194.1	100	80	10	35	12
Daroluta mide	399.1	178.1	100	85	10	38	14
Daroluta mide-d3 (IS)	402.1	178.1	100	85	10	38	14

Note: The MRM transitions for darolutamide and **ketodarolutamide** in positive ion mode (m/z $399 \rightarrow 178$ and m/z $397 \rightarrow 194$, respectively) are based on a method that simultaneously quantified these analytes.[5] Other methods have reported transitions in negative ion mode as well.[6][7][8]

Table 3: Method Validation Summary

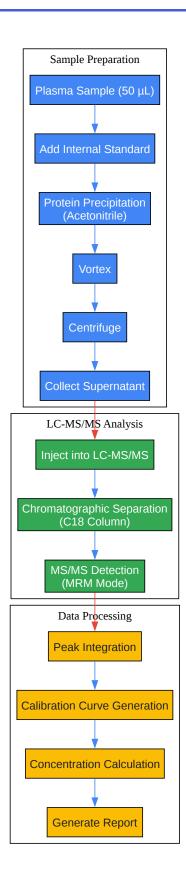


Parameter	Ketodarolutamide	Darolutamide	
Linearity Range (ng/mL)	0.5 - 500	0.5 - 500	
Correlation Coefficient (r²)	> 0.99	> 0.99	
LLOQ (ng/mL)	0.5	0.5	
Precision (%CV)			
Intra-day	< 15%	< 15%	
Inter-day	< 15%	< 15%	
Accuracy (% Bias)			
Intra-day	- Within ±15%	Within ±15%	
Inter-day	Within ±15%	Within ±15%	
Recovery (%)	> 85%	> 85%	
Matrix Effect	Minimal and compensated by Internal Standard	Minimal and compensated by Internal Standard	

This data is representative and based on typical acceptance criteria for bioanalytical method validation.

Visualizations

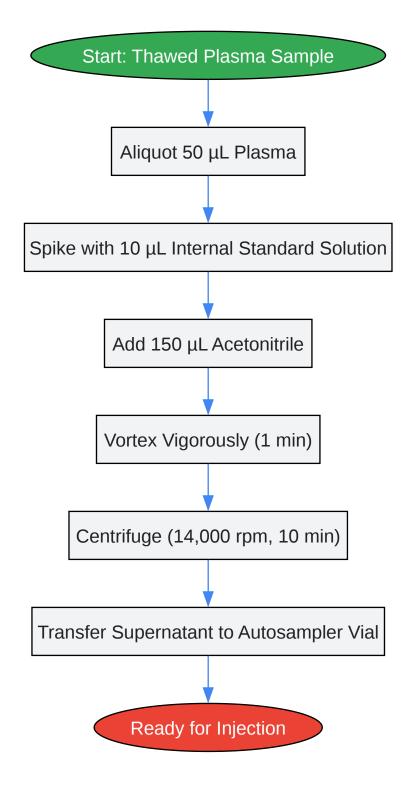




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Caption: Overall workflow for the LC-MS/MS quantification of **ketodarolutamide** in plasma.





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Caption: Detailed steps of the protein precipitation sample preparation protocol.

Conclusion







The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of **ketodarolutamide** in human plasma. The simple sample preparation, rapid chromatographic analysis, and high selectivity of mass spectrometric detection make this method well-suited for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is accurate, precise, and robust, meeting the regulatory requirements for bioanalytical assays.

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